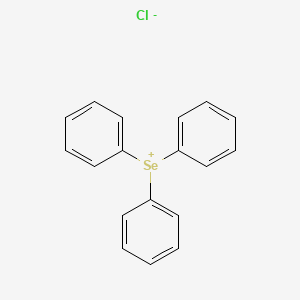

Triphenylselenonium chloride

Description

Research Context and Significance of Triphenylselenonium Chloride in Organoselenium Chemistry

This compound, an organoselenium compound featuring a central selenium atom bonded to three phenyl groups and paired with a chloride anion, holds a notable position in the field of organoselenium chemistry. lookchem.comvulcanchem.com This area of study explores the properties and reactivity of chemical compounds containing carbon-to-selenium bonds. wikipedia.org The significance of this compound stems from its utility as a versatile chemical reagent and its intriguing biological activities.

In synthetic organic chemistry, this compound is recognized for its strong electrophilic character, making it a valuable reagent for facilitating nucleophilic substitution reactions. lookchem.com It also serves as an efficient phase-transfer catalyst for reactions such as the substitution of octyl bromide with nucleophiles and the addition of dichlorocarbene (B158193) to olefins. oup.com The development of organoselenium chemistry has rapidly advanced since the 1970s, introducing a variety of reagents for transformations like selenenylations and selenocyclizations. rsc.org Within this context, triphenylselenonium salts contribute to the expanding toolkit available to synthetic chemists. acs.org

Beyond its role in synthesis, this compound has attracted considerable attention in medicinal and biological research. lookchem.com Organoselenium compounds are known to be essential for certain biological processes and have been investigated for their potential health benefits. wikipedia.orgmdpi.com Specifically, this compound has been studied for its potential as a cancer chemopreventive agent. researchgate.netnih.gov Research has shown its ability to inhibit chemically-induced mammary carcinogenesis in animal models, suggesting it may have multiple modes of action in suppressing the development of neoplasia. researchgate.netnih.gov Its lipophilic cationic nature distinguishes it from many other selenium compounds studied for anticarcinogenic efficacy. nih.gov The exploration of its biological effects contributes to the broader understanding of how organoselenium compounds interact with cellular systems. mdpi.com

Historical Development of Academic Research on Selenonium Compounds

The study of selenium chemistry dates back to the element's discovery in 1817 by Swedish chemists Jöns Jacob Berzelius and Johan Gottlieb Gahn. nih.gov The first organoselenium compound was reported in 1836, but significant development in the field, particularly concerning its application in organic synthesis, began much later. rsc.orgsemanticscholar.org

Early methods for preparing this compound were established in the 1930s. One method involved the fusion of diphenylmercury (B1670734) with diphenylselenium dichloride. orgsyn.org Another key synthesis, developed around the same time, utilized the reaction of diphenylselenium dichloride with benzene (B151609) in the presence of aluminum chloride, a Friedel-Crafts type reaction. orgsyn.orgorgsyn.org These foundational synthetic procedures paved the way for more detailed investigations into the compound's properties and reactivity.

Research into selenonium compounds, including this compound, evolved to include detailed structural and reactivity studies. For instance, early work noted that this compound could be precipitated from aqueous solutions as a zinc chloride double salt. orgsyn.org Later investigations in the 1970s focused on its nature in solution, demonstrating that it behaves as a 1:1 electrolyte in polar organic solvents and acts as a chloride ion donor, forming complexes with strong Lewis acids. niscpr.res.in The first full crystallographic data for a stable selenonium ylide was obtained in 1972, providing concrete evidence for the geometrical framework of this class of compounds. mdpi.com The application of advanced analytical techniques, such as X-ray crystallography, has been crucial in refining the understanding of the molecular structure of compounds like this compound, including confirming its existence as a hydrate (B1144303). vulcanchem.comacs.org The progression of research from basic synthesis to detailed structural and mechanistic studies highlights the maturation of organoselenium chemistry. researchgate.net

Scope and Objectives of Contemporary Research on this compound

Modern research on this compound continues to build upon its established chemical and biological profiles, aiming to refine its applications and deepen the understanding of its mechanisms of action.

A significant focus of contemporary research is the compound's potential in cancer chemoprevention. researchgate.netnih.gov Studies are designed to evaluate its efficacy and to understand the underlying molecular mechanisms. researchgate.net For example, research has compared the effects of this compound to other selenium compounds on mammary tumor cell lines to investigate whether its biological activities can be separated from potential genotoxicity. researchgate.net The objective is to identify how selenium metabolites, potentially derived from compounds like this compound, induce apoptosis and cell cycle arrest in cancer cells. plos.orgsemanticscholar.org These investigations are crucial for establishing the compound as a desirable anticancer agent with a clear separation between its effective and toxic dose ranges. nih.gov

In the realm of synthetic chemistry, research continues to explore the utility of triphenylselenonium salts. One area of interest is their application as photoinitiators for cationic polymerization. acs.org Another is their use as phase-transfer catalysts, where their high efficiency is a key advantage. oup.com Researchers aim to expand the scope of reactions catalyzed by these salts and to optimize reaction conditions for synthesizing valuable organic molecules like thioethers, selenides, and cyclopropanes. lookchem.comoup.com

Furthermore, detailed structural and spectroscopic studies remain an active area of research. Modern investigations employ techniques to elucidate the fine details of molecular structure, such as the nature of the bonding between the triphenylselenonium cation and the chloride anion and the role of water molecules in its crystal lattice. vulcanchem.comniscpr.res.inacs.org Understanding these structural details is fundamental to explaining the compound's chemical reactivity and physical properties. vulcanchem.com

Chemical and Physical Data

The following tables provide key data regarding the properties and structure of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| CAS Number | 6158-73-2 | lookchem.com |

| Molecular Formula | C₁₈H₁₅ClSe | vulcanchem.com |

| Molecular Weight | 345.7 g/mol | vulcanchem.com |

| Appearance | White powder | orgsyn.org |

| Solubility | Soluble in polar solvents like nitromethane, nitrobenzene, and acetonitrile. niscpr.res.in Sparingly soluble in anhydrous methyl ethyl ketone. orgsyn.orgorgsyn.org | orgsyn.orgorgsyn.orgniscpr.res.in |

| Hydration | Typically exists as a hydrate (monohydrate or dihydrate). vulcanchem.comniscpr.res.inacs.org The anhydrous form can be obtained by heating. niscpr.res.in | vulcanchem.comniscpr.res.inacs.org |

| Ionic Nature | Behaves as a 1:1 electrolyte in polar solvents. niscpr.res.in | niscpr.res.in |

Table 2: Crystallographic Data for this compound Hydrate Note: Different studies have reported different hydration states and crystal systems. The data below is for a monohydrate and a dihydrate as reported in specific studies.

| Parameter | Value (Monohydrate) | Value (Dihydrate) | Source(s) |

| Crystal System | Orthorhombic | Monoclinic | vulcanchem.comniscpr.res.in |

| Space Group | Pna2₁ | C2/c | vulcanchem.comniscpr.res.in |

| a (Å) | Not specified in source | 12.798(3) | vulcanchem.com |

| b (Å) | Not specified in source | 13.802(1) | vulcanchem.com |

| c (Å) | Not specified in source | 19.933(34) | vulcanchem.com |

| β (°) | Not specified in source | 90.0(1) | vulcanchem.com |

| Z (molecules/cell) | 4 | 8 | vulcanchem.comniscpr.res.in |

| Se-C bond lengths (Å) | 1.924(4) - 1.941(4) | Not specified in source | iucr.org |

| C-Se-C angles (°) | 100.3(1) - 101.1(1) | Not specified in source | iucr.org |

Properties

CAS No. |

6158-73-2 |

|---|---|

Molecular Formula |

C18H15ClSe |

Molecular Weight |

345.7 g/mol |

IUPAC Name |

triphenylselanium;chloride |

InChI |

InChI=1S/C18H15Se.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |

InChI Key |

VYQVAVNKQCPAOF-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[Se+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)[Se+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Other CAS No. |

6158-73-2 |

Synonyms |

TPSeCl triphenylselenonium chloride |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Triphenylselenonium Chloride

Novel and Green Synthetic Routes to Triphenylselenonium Chloride

The pursuit of green chemistry has spurred research into novel synthetic pathways for organoselenium compounds that minimize environmental impact and enhance safety. vapourtec.comresearchgate.net These methodologies often involve catalytic processes, the use of alternative energy sources, and solvent-free conditions. vapourtec.comnih.gov

Catalyst-Assisted Synthesis Approaches

Transition metal-catalyzed reactions have become a cornerstone for the efficient synthesis of organoselenium compounds. mdpi.com Catalysts based on copper, palladium, and other transition metals can facilitate the formation of carbon-selenium bonds under milder conditions and with greater selectivity than traditional methods. encyclopedia.pubmdpi.com For instance, copper-catalyzed cross-coupling reactions have been successfully employed for the synthesis of various organoselenium compounds. encyclopedia.pub The use of selenonium salts as catalysts themselves, particularly in nucleophilic substitution reactions, has also been explored, showcasing their potential in promoting reactions through chalcogen bond interactions. researchgate.netnih.gov

Recent research has highlighted the catalytic activity of aryl sulfonium (B1226848) and selenonium salts, which act as effective chalcogen bond donors to substrates. beilstein-journals.org While their catalytic activity might be lower than some alternatives like aryl iodonium (B1229267) derivatives, they represent a significant contribution to the field of noncovalent organocatalysis. beilstein-journals.org

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free synthesis, often facilitated by techniques like ball milling or microwave irradiation, presents a significant advancement in green chemistry. rsc.orgrsc.org These methods can lead to increased reaction rates, higher yields, reduced energy consumption, and minimized chemical waste. rsc.orgsemanticscholar.org The mechanochemical reactions in ball milling, for example, create a unique reaction environment that can enable syntheses not achievable in solution. rsc.org Microwave-assisted synthesis has also proven effective for preparing organoselenium compounds, offering shorter reaction times and operational simplicity. nih.govsemanticscholar.org

Electrochemical synthesis is another environmentally benign approach that offers a sustainable alternative to traditional oxidation and reduction methods in organic synthesis. thieme-connect.com This technique has been successfully applied to the formation of C-Se bonds, providing an efficient, oxidant-free, and metal-free pathway. researchgate.netthieme-connect.com

Continuous Flow and Microreactor Synthesis Techniques

Flow chemistry has emerged as a powerful tool for the synthesis of organosulfur and organoselenium compounds, offering advantages such as superior temperature and mass transfer control, leading to higher yields and selectivity. researchgate.net This technology is well-suited for scaling up reactions from the laboratory to industrial production, enhancing safety by containing reagents within the reactor system. researchgate.netresearchgate.net The combination of electrochemistry and flow technology has been shown to be particularly effective for the synthesis of organoselenium compounds, allowing for automated and efficient production. nih.govcardiff.ac.uk Microreactor systems, a key component of flow chemistry, enable precise control over reaction parameters, which is crucial for optimizing complex transformations.

Design and Optimization of Precursors for this compound

The design of precursors is a critical aspect of optimizing the synthesis of this compound. A classic method involves the reaction of diphenylselenium dichloride with benzene (B151609) in the presence of anhydrous aluminum chloride. orgsyn.orgorgsyn.org The purity and reactivity of these precursors directly impact the yield and purity of the final product.

Recent strategies in precursor design focus on enhancing reaction kinetics and enabling the synthesis of materials with desired properties. For example, in the synthesis of ordered mesoporous carbons, the design of polymer precursors with specific functionalities, such as unsaturated bonds, has been shown to greatly enhance the efficiency of subsequent crosslinking reactions. rsc.org Similarly, the synthesis of this compound can be optimized by carefully selecting and preparing the starting materials. For instance, diphenyl selenide (B1212193) can be converted to diphenylselenium dichloride through treatment with nitric acid followed by hydrochloric acid. orgsyn.org

The table below outlines a traditional synthesis approach for this compound, highlighting the key precursors involved.

| Step | Precursor 1 | Precursor 2 | Reagent | Product |

| A | Diphenyl selenide | Nitric acid | Hydrochloric acid | Diphenylselenium dichloride |

| B | Diphenylselenium dichloride | Benzene | Anhydrous aluminum chloride | This compound |

Table 1: Traditional two-step synthesis of this compound. orgsyn.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. nih.gov

In the synthesis of this compound from diphenylselenium dichloride and benzene, maintaining a low temperature (below 10°C) during the addition of the selenium precursor is critical to prevent the formation of dark-colored byproducts. orgsyn.orgorgsyn.org After the initial reaction, allowing the mixture to stand at room temperature for several hours ensures the completion of the reaction. orgsyn.org

The choice of solvent and the use of catalysts or additives can also significantly influence the reaction outcome. For instance, in some selenonium salt-catalyzed reactions, a mixture of water and an environmentally friendly co-solvent like dimethyl carbonate has been found to provide more reliable results than water alone. nih.govuff.br The optimization of catalyst loading is another important factor; for example, a 10 mol% of a selenonium salt catalyst was found to be optimal in a particular nucleophilic substitution reaction. uff.br

Yield enhancement can also be achieved through careful workup and purification procedures. In the traditional synthesis of this compound, extraction with chloroform (B151607) followed by precipitation with ether is used to isolate the crude product. orgsyn.org Recrystallization from a mixture of methyl ethyl ketone and water yields the purified product. orgsyn.orgorgsyn.org

The following table summarizes the optimization of various parameters from a representative study on a related reaction, illustrating the systematic approach to yield enhancement.

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Catalyst | None | 5 ± 2 |

| 2 | Catalyst Loading | 10.0 mol% | 41 ± 1 |

| 3 | Reagent Stoichiometry | 2.0 equiv. | 86 ± 2 |

| 4 | Solvent System | Water/DMC (20:1) | 85 ± 2 |

Table 2: Example of Reaction Optimization for a Selenonium Salt-Catalyzed Reaction. nih.gov

Scale-Up Considerations for Laboratory and Research Production

Scaling up the synthesis of any chemical compound from a laboratory to a larger research or pilot scale presents a unique set of challenges. numberanalytics.com For this compound, these challenges include managing the heat generated during the reaction, ensuring efficient mixing, and handling potentially hazardous materials safely. orgsyn.orgnumberanalytics.com

A key consideration in scaling up the Friedel-Crafts reaction used for this compound synthesis is the highly exothermic nature of the hydrolysis step during workup. orgsyn.org Careful and controlled addition of water is necessary to manage the heat evolution. The use of appropriate reactor materials and cooling systems is also essential.

Flow chemistry offers a promising solution for scaling up the production of organoselenium compounds. whiterose.ac.uk Continuous flow processes can provide better control over reaction parameters, improve heat and mass transfer, and enhance safety by minimizing the volume of hazardous materials at any given time. researchgate.netresearchgate.net A telescoped process, where multiple reaction steps are performed sequentially in the same reactor without isolating intermediates, can also be an efficient strategy for large-scale synthesis. whiterose.ac.uk

The table below outlines some key considerations and potential solutions for scaling up the synthesis of this compound.

| Challenge | Laboratory Scale Approach | Scale-Up Solution |

| Heat Management | Ice bath cooling | Jacketed reactor with controlled cooling fluid circulation; continuous flow reactor with high surface-to-volume ratio |

| Reagent Addition | Manual, portion-wise addition | Automated dosing pumps for controlled addition rates |

| Mixing | Magnetic or overhead stirrer | High-torque mechanical stirrer; static mixers in a flow system |

| Workup | Separatory funnel extractions | Centrifugal extractors or continuous liquid-liquid extraction units |

| Safety | Fume hood | Closed reactor systems; dedicated scrubber for off-gases |

Table 3: Scale-Up Considerations for this compound Synthesis.

Mechanistic Investigations of Triphenylselenonium Chloride Reactivity

Fundamental Reaction Pathways Involving Triphenylselenonium Chloride

This compound's reactivity stems from the electrophilic nature of the selenium atom and the ability of the chloride ion to act as a leaving group. This allows for a variety of transformations, including nucleophilic substitutions, electrophilic interactions, and radical-mediated processes.

Nucleophilic Substitution Processes

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and this compound can act as a substrate in such transformations. wikipedia.orgorganic-chemistry.org In these reactions, a nucleophile attacks the electrophilic center, leading to the displacement of a leaving group. wikipedia.org For this compound, the selenium atom, bearing a positive charge, serves as the electrophilic center.

The general mechanism for nucleophilic substitution can proceed through two primary pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). wikipedia.orgorganic-chemistry.org

SN1 Mechanism: This is a two-step process. The first, and rate-determining, step involves the slow dissociation of the substrate to form a carbocation intermediate. ksu.edu.sa In the context of this compound, this would involve the heterolytic cleavage of the carbon-selenium bond, although this is less common for aryl-selenium bonds. The second step is the rapid attack of the nucleophile on the carbocation. ksu.edu.sa

SN2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. ksu.edu.sa The reaction proceeds with an inversion of stereochemistry at the reaction center. organic-chemistry.org

An X-ray study of anhydrous this compound revealed a minimum Se-Cl separation of 3.60 Å, which is indicative of an ionic substance likely composed of (C6H5)3Se+ and Cl- ions. researchgate.net The reactivity of triphenylselenonium salts in nucleophilic substitution reactions has been explored. For instance, the reaction of alkynylselenonium salts with phenyllithium (B1222949) can lead to the formation of aryne intermediates, suggesting a complex reaction manifold that can include nucleophilic attack. researchgate.net

Electrophilic Reactivity Profiles

While the selenium atom in this compound is electrophilic, the compound itself can participate in reactions where it formally acts as an electrophile. This is often observed in reactions with strong nucleophiles or in processes that generate highly reactive intermediates.

For example, the reaction of triphenylselenonium salts with organolithium reagents can generate aryne intermediates. researchgate.net This process is thought to involve a nucleophilic attack of the organolithium on the selenium atom, followed by elimination. The electrophilic character of intermediates derived from organoselenium compounds is also evident in reactions like selenosulfonation, which can proceed via an electrophilic addition to unsaturated substrates. archive.org

The electrophilicity of related selenium compounds is well-documented. For instance, mechanistic studies of thiol reactivity have shown that electrophilic intermediates like sulfenyl chlorides (RSCl) are highly reactive. nih.gov Similarly, the reactivity in Friedel-Crafts aromatic benzylation reactions is governed by the electrophilic nature of the reactant. rsc.org

Radical and Single-Electron Transfer Reactions

This compound can also undergo reactions involving radical intermediates, often initiated by single-electron transfer (SET) processes. libretexts.orglibretexts.org In a SET reaction, a single electron is transferred from a donor to an acceptor molecule, generating radical ions. libretexts.orgnih.gov

The formation of radicals can be initiated by various means, including thermally or photochemically. nih.gov For instance, triphenylsulfonium (B1202918) chloride, a sulfur analog of this compound, is known to decompose hydroperoxides, indicating its ability to promote radical reactions. smolecule.com This suggests that this compound could behave similarly.

Radical cascade reactions, which involve a series of intramolecular radical reactions, can be triggered by single electron transfer. pkusz.edu.cn These types of reactions are powerful tools in organic synthesis for constructing complex molecular architectures. The involvement of radical anions can be inferred from the inhibition of reaction rates upon the addition of strong electron acceptors. ucl.ac.uk

Kinetic and Thermodynamic Studies of Transformations Involving this compound

To gain a deeper understanding of the reactivity of this compound, it is essential to investigate the kinetics and thermodynamics of its reactions. numberanalytics.com

Determination of Reaction Orders and Rate Constants

The rate of a chemical reaction is described by a rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. khanacademy.orgphotophysics.com The exponents in the rate law represent the order of the reaction with respect to each reactant. khanacademy.org

The order of a reaction can be determined experimentally by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. libretexts.orgyoutube.com Once the reaction order is known, the rate constant (k), a proportionality constant in the rate law, can be calculated. youtube.comaidic.it The rate constant is a crucial parameter that quantifies the intrinsic reactivity of the system under a given set of conditions. photophysics.com

For reactions involving this compound, determining the rate law can provide insights into the mechanism. For example, a first-order dependence on this compound and a first-order dependence on the nucleophile would suggest an SN2 mechanism. Conversely, a rate law that is only dependent on the concentration of this compound would be indicative of an SN1 pathway. libretexts.org

Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This table presents hypothetical data to illustrate how reaction orders are determined. Actual experimental data would be required for a real system.

Analysis of Activation Energies and Transition State Structures

The activation energy (Ea) is the minimum energy required for a reaction to occur. khanacademy.org It represents the energy barrier that reactants must overcome to reach the transition state. masterorganicchemistry.comopentextbooks.org.hk The transition state is a high-energy, unstable arrangement of atoms that exists for an extremely short time at the peak of the reaction energy profile. khanacademy.orgmasterorganicchemistry.com

The activation energy can be determined from the temperature dependence of the reaction rate constant using the Arrhenius equation. A higher activation energy corresponds to a slower reaction rate. khanacademy.org

Influence of Counterions and Solvent Effects on Reactivity

The chloride anion in this compound is the counterion to the triphenylselenonium cation [(C₆H₅)₃Se]⁺. In solution, an equilibrium exists between the ion pair and the dissociated free ions. The extent of this dissociation is heavily dependent on the polarity and solvating ability of the solvent. nih.govwikipedia.org

In polar, high-dielectric constant solvents such as water or dimethyl sulfoxide (B87167) (DMSO), the this compound is more likely to exist as fully solvated, free ions. nih.gov This can enhance the reactivity of the triphenylselenonium cation as an electrophile or as a precursor to other reactive species.

Conversely, in nonpolar or low-dielectric constant solvents like dichloromethane (B109758) or toluene, the selenonium salt is more likely to exist as a tight ion pair. nih.govstanford.edu In this state, the close proximity of the chloride counterion can influence the steric and electronic environment around the selenium center, potentially hindering the approach of a nucleophile or altering the course of the reaction.

The nature of the counterion itself plays a crucial role. While this section focuses on the chloride salt, it is important to note that exchanging the chloride for other anions (e.g., tetrafluoroborate (B81430), hexafluorophosphate) can dramatically alter reactivity. Less coordinating anions, often termed "non-coordinating" anions, can lead to a more "naked" and therefore more reactive cationic species. Some studies have shown that even in the presence of an excess of chloride ions, which would be expected to inhibit the catalytic activity of sulfonium (B1226848) salts, the corresponding selenonium salt can remain active. This suggests a lower binding constant of the selenonium derivative to the chloride ion compared to its sulfonium analog. researchgate.net

Table 2: Influence of Solvent Dielectric Constant on Ion Pair Dissociation

This table provides a qualitative illustration of how solvent polarity affects the state of this compound in solution.

| Solvent | Dielectric Constant (ε) | Predominant Species | Expected Reactivity Trend |

| Water | 80.1 | Free Ions | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Free Ions | High |

| Acetone | 20.7 | Mix of Free Ions and Ion Pairs | Moderate |

| Dichloromethane | 8.9 | Ion Pairs | Low to Moderate |

| Toluene | 2.4 | Tight Ion Pairs | Low |

The interplay between the counterion and the solvent is a critical consideration in designing reactions involving this compound, as it dictates the effective concentration and reactivity of the active species in solution.

Isotope Effects in this compound Mediated Reactions

Isotope effects are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. icm.edu.plnumberanalytics.comlibretexts.org The substitution of an atom with one of its heavier isotopes can lead to a change in the reaction rate, known as a kinetic isotope effect (KIE).

In the context of reactions mediated by this compound, isotopic labeling studies can provide valuable mechanistic insights. For instance, if a reaction involves the transfer of a phenyl group from the selenium center, substituting the phenyl group with a deuterated analog (C₆D₅) could result in a secondary kinetic isotope effect.

Primary vs. Secondary Isotope Effects:

Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. numberanalytics.com

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation, but its vibrational environment changes between the reactant and the transition state. libretexts.org

While specific experimental data on isotope effects in reactions of this compound are not extensively reported, we can infer the types of studies that would be informative. For example, in a reaction where this compound acts as a phenylating agent, a deuterium (B1214612) KIE (kH/kD) could be measured by comparing the reaction rates of this compound and tri(pentadeuterophenyl)selenonium chloride. A kH/kD value significantly different from unity would suggest that the C-H (or C-D) bonds are involved in the rate-determining step, perhaps through changes in hyperconjugation or steric effects in the transition state. libretexts.org

Another area of interest would be heavy atom isotope effects. For example, comparing the reaction rates of this compound containing ¹²C versus ¹³C in the phenyl rings, or even different isotopes of selenium, could provide information about the bonding changes at these atoms during the reaction. icm.edu.pl However, heavy atom KIEs are generally much smaller than deuterium KIEs and require highly sensitive analytical techniques for their determination. nih.gov

Table 3: Potential Isotope Effect Studies for this compound Reactions

This table outlines hypothetical isotope effect experiments and the potential mechanistic information that could be gained.

| Isotopic Substitution | Type of Isotope Effect | Potential Mechanistic Insight |

| Phenyl-H vs. Phenyl-D | Secondary KIE (kH/kD) | Changes in hybridization or hyperconjugation at the phenyl ring in the transition state. |

| ¹²C vs. ¹³C in Phenyl Ring | Heavy Atom KIE (k¹²/k¹³) | Involvement of the carbon atom in bonding changes during the rate-determining step. |

| Selenium Isotopes | Heavy Atom KIE | Direct involvement of the selenium atom in bond breaking/formation in the rate-limiting step. |

The application of isotope effect studies to reactions involving this compound holds significant potential for a more detailed understanding of their reaction mechanisms. huji.ac.il

Applications of Triphenylselenonium Chloride in Specialized Organic Transformations

Triphenylselenonium Chloride as a Precursor for Advanced Organoselenium Reagents

A key application of this compound in organic synthesis is its function as a stable precursor for the generation of transient, highly reactive organoselenium species. These intermediates, once formed, can engage in a range of transformations to produce complex molecular architectures.

Generation and Utility of Organoselenium Ylides in Synthesis

One of the most significant applications of this compound is in the formation of selenium ylides. These are neutral, dipolar molecules containing a negatively charged carbon atom bonded to a positively charged selenium atom. The generation of a selenium ylide from this compound is typically achieved through deprotonation of an alpha-carbon to the selenium center using a suitable base. While this compound itself lacks alpha-protons for direct ylide formation, it is a critical precursor for creating other selenonium salts that can form ylides. These selenium ylides are analogous to the well-studied sulfur ylides used in the Johnson-Corey-Chaykovsky reaction and find utility in the synthesis of important three-membered rings: epoxides and cyclopropanes. nih.gov

The general mechanism involves the nucleophilic attack of the ylide's carbanion on an electrophilic center, followed by an intramolecular displacement of a neutral diselenide or selenide (B1212193) molecule to form the ring.

Epoxidation: In the presence of an aldehyde or ketone, a selenium ylide generated from a this compound derivative will attack the carbonyl carbon. The resulting betaine intermediate then undergoes ring closure to form an epoxide, a versatile functional group in organic synthesis. This transformation is particularly valuable for the stereoselective synthesis of epoxides from chiral aldehydes.

Cyclopropanation: When reacted with electron-deficient alkenes, such as α,β-unsaturated ketones or esters, selenium ylides undergo a conjugate addition (Michael addition). The resulting enolate intermediate then cyclizes via an intramolecular nucleophilic attack, displacing the selenide to form a cyclopropane ring. orgsyn.org This method provides a powerful tool for the construction of functionalized cyclopropane derivatives.

A notable application of this compound is in the phase-transfer catalyzed generation of dichlorocarbene (B158193) for cyclopropanation. In a two-phase system of chloroform (B151607) and aqueous sodium hydroxide, this compound facilitates the transfer of hydroxide ions into the organic phase, which then deprotonates chloroform to generate dichlorocarbene. This highly reactive intermediate readily adds to alkenes to produce dichlorocyclopropanes.

| Olefin | Product | Yield (%) |

|---|---|---|

| Cyclohexene | Dichloronorcarane | 70 |

| 2-Methyl-2-butene | 1,1-Dichloro-2,2,3-trimethylcyclopropane | - |

| Styrene | 1,1-Dichloro-2-phenylcyclopropane | - |

Formation of Other Reactive Selenium-Containing Intermediates

Beyond the generation of ylides, this compound can be a precursor to other reactive selenium-containing intermediates. For instance, under certain reductive conditions, it is conceivable that radical species could be generated. However, the predominant and most synthetically exploited reactivity pathway for this compound involves its role as an electrophilic phenylating agent, which is discussed in the following section. The high stability of the triphenylselenonium cation makes the formation of other reactive intermediates, apart from those derived from nucleophilic attack on the selenium-bound phenyl groups, less common.

Role of this compound in Carbon-Heteroatom Bond Formation

This compound can act as an electrophilic phenylating agent, transferring a phenyl group to a variety of nucleophiles. This reactivity is foundational to its role in forming carbon-heteroatom bonds. The driving force for these reactions is the formation of the stable diphenyl selenide as a byproduct.

Carbon-Carbon Bond Forming Reactions

In the presence of strong carbon nucleophiles, such as carbanions derived from organometallic reagents (e.g., Grignard reagents or organolithiums) or stabilized enolates, this compound can undergo a reaction where one of the phenyl groups is transferred to the carbon nucleophile. This results in the formation of a new carbon-carbon bond. This type of reaction provides a method for the phenylation of carbon centers, a common transformation in the synthesis of complex organic molecules. While analogous reactions are well-documented for other onium salts like phosphonium and sulfonium (B1226848) salts, specific examples with this compound are less prevalent in the literature but are mechanistically plausible.

Carbon-Oxygen Bond Forming Reactions

The formation of carbon-oxygen bonds using this compound is a more documented application. When treated with oxygen nucleophiles, such as alkoxides or phenoxides, this compound can serve as a phenylating agent to produce phenyl ethers. For example, the reaction of this compound with sodium phenoxide, often under phase-transfer conditions, leads to the formation of diphenyl ether. This reaction is particularly useful as it can proceed under basic conditions where traditional methods might fail.

| Nucleophile | Product Type | Example Product | Reference |

|---|---|---|---|

| Sodium Phenoxide | Phenyl Ether | Diphenyl ether | |

| Potassium Thiocyanate | Thiocyanate | Octyl thiocyanate (from octyl bromide) |

Carbon-Nitrogen Bond Forming Reactions

Analogous to its reactivity with oxygen nucleophiles, this compound is expected to react with nitrogen nucleophiles, such as amines and amides, to form new carbon-nitrogen bonds. This would result in the synthesis of N-phenylated amines (anilines) or amides. The reaction would proceed via the nucleophilic attack of the nitrogen atom on one of the phenyl groups attached to the selenium center, with the concomitant departure of diphenyl selenide. This methodology, while mechanistically sound and analogous to reactions with other onium salts, requires further specific investigation and documentation for this compound to establish its synthetic utility in C-N bond formation.

Carbon-Sulfur and Carbon-Selenium Bond Forming Reactions

This compound and related selenonium salts have emerged as effective catalysts for the formation of carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds. These transformations are crucial for the synthesis of a wide array of organosulfur and organoselenium compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

A notable application is the synthesis of organothiocyanates and organoselenocyanates. Research has demonstrated that selenonium salts can efficiently catalyze the reaction between organic bromides and potassium thio- or selenocyanate. This method is distinguished by its mild reaction conditions, often proceeding at room temperature in environmentally benign solvent systems like a water and dimethyl carbonate mixture.

The catalytic cycle is believed to involve the activation of the organic bromide substrate through a "chalcogen bond"—a non-covalent interaction between the electrophilic region (σ-hole) on the selenium atom of the catalyst and the Lewis basic bromide. This interaction facilitates the nucleophilic substitution by the thiocyanate or selenocyanate anion, leading to the formation of the desired C-S or C-Se bond.

Table 1: Selenonium Salt-Catalyzed Synthesis of Organothiocyanates and Organoselenocyanates

| Entry | Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl bromide | KSCN | Benzyl thiocyanate | 95 |

| 2 | 4-Methylbenzyl bromide | KSCN | 4-Methylbenzyl thiocyanate | 92 |

| 3 | 4-Methoxybenzyl bromide | KSCN | 4-Methoxybenzyl thiocyanate | 98 |

| 4 | 4-Chlorobenzyl bromide | KSCN | 4-Chlorobenzyl thiocyanate | 85 |

| 5 | Benzyl bromide | KSeCN | Benzyl selenocyanate | 93 |

| 6 | 4-Methylbenzyl bromide | KSeCN | 4-Methylbenzyl selenocyanate | 90 |

| 7 | 4-Methoxybenzyl bromide | KSeCN | 4-Methoxybenzyl selenocyanate | 96 |

This compound in Advanced Redox Chemistry Applications

While onium compounds, such as triphenylsulfonium (B1202918) salts, are known to participate in redox processes, the documented role of this compound specifically as a redox agent is not as extensively developed in the scientific literature. Its chemical behavior is more prominently characterized by its function as a Lewis acid-type catalyst. The primary mode of action involves leveraging the electrophilic nature of the selenium center to activate substrates through chalcogen bonding, rather than engaging directly in electron-transfer processes as a primary oxidant or reductant. Future research may yet uncover specialized redox applications, but current understanding emphasizes its catalytic capabilities based on its Lewis acidity.

Catalytic Applications of this compound and Its Derivatives

The catalytic activity of this compound is a cornerstone of its utility in modern organic synthesis. It functions effectively across several domains of catalysis, driven by the unique properties of the selenonium moiety.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. wikipedia.orgias.ac.in This is typically achieved by a catalyst, often a quaternary ammonium or phosphonium salt, which transports a reactive anion from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgtcichemicals.comoperachem.com

While this compound does not fit the classic profile of a lipophilic quaternary ammonium salt, it performs an analogous function in certain reactions. For instance, in the synthesis of organothiocyanates from an organic bromide (soluble in an organic phase) and potassium thiocyanate (soluble in water), the selenonium salt facilitates the interaction between these otherwise incompatible reactants. By activating the organic substrate, it enables the reaction to proceed efficiently in a mixed-solvent system, effectively bridging the solubility gap and mimicking the functional outcome of a phase-transfer catalyst.

Homogeneous Catalysis

Homogeneous catalysis describes reactions where the catalyst and reactants exist in the same phase. wur.nl this compound excels in this domain, particularly in the context of organocatalysis. When dissolved in the reaction medium, it effectively catalyzes transformations such as the aforementioned thiocyanation and selenocyanation of organic halides. Operating in a single phase ensures maximum accessibility of the catalyst to the substrate molecules, leading to efficient activation and high reaction rates under mild conditions.

Organocatalysis Utilizing Selenonium Moieties

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field, and selenonium salts have carved out a significant niche as potent organocatalysts. researchgate.net The catalytic power of this compound stems from its ability to act as a chalcogen-bond donor. The positively charged selenium atom possesses a region of positive electrostatic potential, known as a σ-hole, which can interact strongly with Lewis bases like halides, carbonyls, and imines.

This Lewis acid-like behavior allows selenonium salts to activate substrates toward nucleophilic attack. Beyond C-S and C-Se bond formation, this principle has been successfully applied to more complex transformations. For example, selenonium salts have been shown to catalyze multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, which involves the activation of both carbonyl and imine functionalities. researchgate.net This versatility underscores the potential of selenonium moieties as a robust platform for the design of new organocatalytic systems.

Table 2: Overview of Organocatalytic Reactions Mediated by Selenonium Salts

| Reaction Type | Role of Selenonium Catalyst | Substrate Activation Mechanism |

|---|---|---|

| Nucleophilic Substitution (Thiocyanation/Selenocyanation) | Activation of alkyl halide | Chalcogen bonding to halide leaving group |

| Groebke–Blackburn–Bienaymé Reaction | Activation of imine and carbonyl groups | Chalcogen bonding to nitrogen and oxygen atoms |

| Electrophilic Halogenation | Activation of halogen source | Lewis acid-type interaction |

Computational and Theoretical Studies of Triphenylselenonium Chloride

Electronic Structure Analysis of Triphenylselenonium Chloride

The electronic structure of a molecule dictates its stability, geometry, and chemical properties. For the triphenylselenonium cation, [(C₆H₅)₃Se]⁺, computational analysis focuses on how the valence electrons are distributed among molecular orbitals and how this distribution influences the electrostatic properties of the ion.

Molecular Orbital (MO) theory describes the bonding in this compound by considering the combination of atomic orbitals from the selenium and carbon atoms to form a set of molecular orbitals that extend over the entire molecule. libretexts.orgyoutube.com These MOs are quantized energy levels that electrons occupy. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. hakon-art.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. hakon-art.com In the triphenylselenonium cation, the HOMO is expected to have significant contributions from the π-systems of the three phenyl rings, while the LUMO is likely to be centered on the selenium atom, involving antibonding σ*(Se-C) orbitals. This distribution makes the selenium center a potential site for nucleophilic attack.

Table 1: Illustrative Molecular Orbital Characteristics for Triphenylselenonium Cation This table presents expected characteristics based on theoretical principles, as specific published values may vary with the computational method.

| Molecular Orbital | Primary Character | Expected Contribution | Significance |

|---|---|---|---|

| LUMO | σ*(Se-C) Antibonding | Centered on Selenium and Se-C bonds | Electron acceptor; site for nucleophilic attack |

| HOMO | π (Phenyl Rings) | Delocalized over the aromatic rings | Electron donor in charge-transfer processes |

| Bonding Orbitals | σ(Se-C) | Localized between Selenium and Carbon atoms | Responsible for the covalent Se-C bonds |

| Bonding Orbitals | π (Phenyl Rings) | Localized on the C-C bonds of the rings | Maintains aromaticity and stability |

An intuitive way to visualize this charge distribution is through a Molecular Electrostatic Potential (MEP) map. libretexts.orglibretexts.org The MEP maps the electrostatic potential onto the molecule's electron density surface, indicating regions of positive or negative potential. libretexts.orgresearchgate.net

Red regions indicate negative electrostatic potential, where electron density is high. These areas are prone to electrophilic attack. In the triphenylselenonium cation, such regions would be expected on the faces of the phenyl rings due to the π-electron clouds.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. vub.be These are susceptible to nucleophilic attack. The selenium atom, bearing the formal positive charge, is expected to be the most electron-deficient (most positive) region of the molecule.

This analysis is critical for predicting intermolecular interactions, including how the cation interacts with its chloride counter-ion, solvent molecules, and other reactants. nih.gov The positive potential on the selenium atom confirms its electrophilic character.

Table 2: Hypothetical Natural Bond Orbital (NBO) Charge Distribution This illustrative table shows the type of data generated from NBO analysis to represent charge localization.

| Atom/Group | Expected Partial Charge (a.u.) | Interpretation |

|---|---|---|

| Selenium (Se) | Highly Positive (e.g., +0.8 to +1.2) | Electrophilic center, site of the formal positive charge |

| Carbons bonded to Se | Slightly Negative (e.g., -0.1 to -0.3) | Polarized Se-C bond |

| Other Phenyl Carbons | Varies (slightly negative) | Typical aromatic C-atom charges |

| Hydrogens | Slightly Positive | Typical aromatic C-H bond polarization |

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations are instrumental in modeling the dynamic processes of chemical reactions, allowing for the exploration of reaction mechanisms, prediction of reaction barriers, and elucidation of reaction pathways. mdpi.comsuperfri.org

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). nih.gov The geometry of the TS and its energy relative to the reactants (the activation energy) are crucial for determining the reaction's rate. Computational methods can locate the precise geometry of a transition state, which corresponds to a first-order saddle point on the potential energy surface. chemrxiv.org

For reactions involving this compound, such as nucleophilic substitution at the selenium atom, theorists can model the approach of a nucleophile and calculate the geometry of the resulting TS. Key parameters of a calculated TS include the lengths of forming and breaking bonds and the imaginary vibrational frequency, which confirms that the structure is a true saddle point. The calculated activation energy provides a quantitative estimate of the reaction's kinetic feasibility. Machine learning models are also emerging as a tool to accelerate the prediction of TS structures. nih.govresearchgate.net

Table 3: Representative Data from a Transition State Calculation This table illustrates the typical parameters obtained from a computational study of a transition state for a hypothetical reaction: [(C₆H₅)₃Se]⁺ + Nu⁻ → TS.

| Parameter | Description | Example Value |

|---|---|---|

| Se-Nu Bond Distance | The distance of the forming bond with the nucleophile (Nu). | ~2.5 Å |

| Se-C Bond Distance | The distance of a breaking or elongating bond. | ~2.1 Å (elongated from ~1.9 Å) |

| Imaginary Frequency | The single negative vibrational frequency corresponding to motion along the reaction path. | -250 cm⁻¹ |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | 15 kcal/mol |

While identifying the transition state is key, a full understanding of a reaction mechanism requires mapping the entire reaction pathway. nih.gov This is achieved through reaction coordinate mapping, where the energy of the system is calculated along the path from reactants to products. A common technique is the Intrinsic Reaction Coordinate (IRC) calculation. Starting from the computationally determined transition state, the IRC method follows the path of steepest descent on the potential energy surface downhill to both the reactant and product energy minima.

This process confirms that the identified transition state correctly connects the intended reactants and products and reveals the complete energy profile of the reaction. The resulting reaction coordinate diagram visualizes the energy changes throughout the transformation, including the presence of any intermediates or multiple transition states, thereby elucidating the detailed step-by-step mechanism. The reaction coordinate method can be a powerful tool for studying complex quantum dissipative dynamics. arxiv.orgaps.orgarxiv.org

Reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Explicitly modeling every solvent molecule is computationally prohibitive for most quantum chemical calculations. wikipedia.org Therefore, implicit solvation models, particularly Solvent Continuum Models, are widely used. researchgate.net

The Polarizable Continuum Model (PCM) is one of the most common methods. wikipedia.org In PCM, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed in a cavity within this continuum. The electric field of the solute polarizes the solvent continuum, which in turn creates a "reaction field" that acts back on the solute, altering its electronic structure and energy.

By using different dielectric constants, these models can simulate the effects of various solvents (e.g., water, methanol, chloroform) on the geometry, stability, and reactivity of this compound and its transition states. youtube.com For ionic species, these models are essential for obtaining physically meaningful results, as the solvent significantly stabilizes the charged reactants and transition states.

Table 4: Dielectric Constants (ε) of Common Solvents Used in Continuum Models

| Solvent | Dielectric Constant (ε) at 298 K |

|---|---|

| n-Hexane | 1.88 |

| Chloroform (B151607) | 4.81 |

| Acetone | 20.7 |

| Methanol | 32.7 |

| Water | 78.4 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters.

One of the most significant applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net Selenium-77 NMR (⁷⁷Se NMR) spectroscopy is a key technique for characterizing organoselenium compounds. nih.gov However, the ⁷⁷Se nucleus has a low natural abundance (7.6%) and can have long relaxation times, making experimental acquisition challenging. researchgate.net Computational methods can accurately predict ⁷⁷Se chemical shifts, which is invaluable for assigning signals in experimental spectra, especially for complex molecules or mixtures. nih.govacs.org Studies on various organoselenium compounds have shown a strong linear correlation between experimentally measured and computationally calculated ⁷⁷Se NMR chemical shifts. nih.govacs.org This predictive capability can reduce experimental time by narrowing the spectral range to search for signals. nih.gov The calculations are sensitive to the local electronic environment of the selenium atom, allowing for the differentiation of selenium in various chemical states. researchgate.net

The general approach involves optimizing the molecular geometry of this compound in silico and then using methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the NMR shielding tensors. mdpi.com These calculated values are then converted to chemical shifts by referencing them against a standard, such as dimethyl selenide (B1212193).

Beyond NMR, computational methods can predict other spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing information about electronic transitions, absorption wavelengths, and oscillator strengths. mdpi.comresearchgate.net Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated. mdpi.com These calculations help in assigning vibrational modes observed in experimental spectra, confirming the formation of the target compound and providing insights into its bonding characteristics. mdpi.com For instance, the calculated S-N stretching vibration in a sulfonamide compound was used to confirm its synthesis. mdpi.com

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.comnih.gov For organoselenium compounds, functionals like B3LYP have demonstrated a good correlation with experimental data. mdpi.comnih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further improve the agreement between theoretical predictions and experimental data obtained in solution. mdpi.com

Below is an illustrative data table showcasing the type of correlation often observed between experimental and computed NMR data for organoselenium compounds.

| Compound Class | Spectroscopic Parameter | Experimental Value (ppm) | Calculated Value (ppm) | Correlation (R²) |

| Selenaboranes | ⁷⁷Se Chemical Shift | -150 to 800 | -120 to 850 | ~0.99 |

| Diselenides | ⁷⁷Se Chemical Shift | 400 to 500 | 410 to 510 | >0.98 |

| Selenoureas | ⁷⁷Se Chemical Shift | 200 to 350 | 215 to 360 | >0.98 |

Note: The data in this table is representative of typical correlations found in the literature for organoselenium compounds and is for illustrative purposes.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing a detailed picture of molecules in motion. researchgate.net For this compound, an ionic compound, MD simulations are particularly useful for understanding its behavior in different solvents, which is critical for its applications in synthesis and materials science.

An MD simulation models the interactions between the triphenylselenonium cation ([ (C₆H₅)₃Se ]⁺), the chloride anion (Cl⁻), and the surrounding solvent molecules. researchgate.net These interactions are described by a force field, which is a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. nih.gov By solving Newton's equations of motion for each atom, the simulation tracks the trajectory of every particle over time, revealing macroscopic properties derived from this microscopic information. nih.gov

Key insights that can be gained from MD simulations of this compound in solution include:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the triphenylselenonium cation and the chloride anion. mdpi.com By calculating radial distribution functions (RDFs), it is possible to determine the average distance and coordination number of solvent molecules in the first and subsequent solvation shells. researchgate.net This information is crucial for understanding the solubility and reactivity of the salt.

Ion Pairing: In solution, the cation and anion can exist as solvent-separated ion pairs, contact ion pairs, or free ions. nih.gov MD simulations can quantify the extent of ion pairing and the lifetime of these pairs. This is important as the degree of ion pairing affects the solution's conductivity, viscosity, and the chemical availability of the ions. nih.gov

Transport Properties: Properties such as diffusion coefficients of the ions and the viscosity of the solution can be calculated from the simulation trajectories. nih.gov These transport properties are fundamental to understanding how the ions move through the solution, which is relevant for applications in electrochemistry or as phase-transfer catalysts.

Influence of Solvent: By running simulations in different solvents (e.g., water, methanol, acetonitrile), it is possible to systematically study how the solvent's polarity, viscosity, and hydrogen-bonding capability affect the solvation, ion pairing, and dynamics of this compound. researchgate.net

For ionic systems, especially at high concentrations, the use of polarizable force fields can be important to accurately capture the electronic polarization effects, which are often omitted in simpler, non-polarizable models. nih.gov These advanced force fields allow the partial charges on atoms to fluctuate in response to the local electric field, providing a more realistic description of the intermolecular interactions. nih.gov

The results from MD simulations can be used to interpret experimental data from techniques like neutron scattering, NMR spectroscopy, and conductivity measurements, providing a molecular-level explanation for macroscopic observations.

In Silico Design and Virtual Screening of Novel this compound Derivatives

In silico methods, which encompass a range of computational techniques, are integral to modern drug discovery and materials science for the rational design of new molecules with desired properties. globalresearchonline.net The design and virtual screening of novel derivatives of this compound can be pursued to enhance its existing properties or to develop new applications, for instance, in medicinal chemistry or catalysis. nih.gov

The process typically follows a structured workflow:

Scaffold Definition and Library Generation: The this compound core structure serves as the starting scaffold. A virtual library of derivatives is then generated by computationally adding various functional groups to the phenyl rings. mdpi.com For example, electron-donating or electron-withdrawing groups could be added to modulate the electronic properties and reactivity of the selenium center. The choice of substituents can be guided by synthetic accessibility and desired property modifications. globalresearchonline.net

Property Prediction and Filtering: The generated virtual library of derivatives is then subjected to a filtering process based on calculated molecular properties. This often involves calculating physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (TPSA) to ensure "drug-likeness" or suitability for a specific application, often using criteria like Lipinski's Rule of Five. globalresearchonline.netnih.gov

Virtual Screening and Docking: If the goal is to design derivatives with specific biological activity, molecular docking is a key technique. nih.gov This involves computationally predicting the preferred orientation of a derivative when bound to a specific biological target, such as an enzyme or receptor. mdpi.com The docking process yields a score that estimates the binding affinity, allowing for the ranking of derivatives. mdpi.com Derivatives with high predicted binding affinities are selected as promising candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. mdpi.com By building a QSAR model based on a set of known triphenylselenonium derivatives and their measured activities, it becomes possible to predict the activity of new, unsynthesized derivatives. This allows for the rapid screening of large virtual libraries to prioritize which compounds to synthesize and test experimentally.

ADMET Prediction: In the context of drug design, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. nih.gov Early prediction of potential toxicity or poor metabolic stability can save significant time and resources by eliminating unsuitable candidates before synthesis. researchgate.net

Through this multi-step in silico approach, a large number of potential derivatives can be evaluated computationally, allowing researchers to focus their synthetic efforts on a small number of the most promising candidates. This significantly accelerates the discovery and optimization cycle for new functional molecules based on the this compound scaffold. nih.gov

| Computational Technique | Application in Derivative Design | Predicted Outcome |

| Library Enumeration | Generation of a virtual compound library | A diverse set of virtual derivatives |

| Molecular Docking | Screening for binding to a biological target | Binding affinity and interaction mode |

| QSAR Modeling | Predicting activity based on structure | Quantitative activity prediction |

| ADMET Prediction | Assessing drug-likeness and safety profiles | Toxicity, metabolism, and pharmacokinetic profiles |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Triphenylselenonium Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of triphenylselenonium chloride at the atomic level. nih.govebsco.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. nih.govebsco.com

Two-dimensional (2D) NMR techniques are instrumental in unraveling the complex proton and carbon environments of the phenyl rings in this compound. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY spectra would reveal the coupling between adjacent protons on the same phenyl ring, confirming their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu This is crucial for assigning the specific carbon signals in the ¹³C NMR spectrum to their attached protons on the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. emerypharma.comcolumbia.edu In the context of this compound, HMBC can show correlations between a proton on a phenyl ring and the carbon atoms that are two or three bonds away, including the carbon atom directly bonded to the selenium. This helps to piece together the connectivity of the entire molecule.

These multi-dimensional techniques provide a comprehensive picture of the molecular framework.

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid, crystalline form. preprints.orgrsc.org Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that would otherwise lead to broad, uninformative signals in the solid state. preprints.orgmdpi.com

For this compound, ssNMR can:

Reveal the presence of different polymorphs (different crystalline forms).

Determine the number of non-equivalent molecules in the asymmetric unit of the crystal lattice. rsc.org

Provide information about the internuclear distances and the precise arrangement of the phenyl rings relative to each other and the selenium atom.

The integration of ssNMR with other techniques like X-ray crystallography can provide a highly detailed and validated structural model. nih.gov

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. libretexts.orgorganicchemistrydata.org In this compound, the rotation of the phenyl rings around the selenium-carbon bonds is a key dynamic process.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. libretexts.orgrsc.org At low temperatures, the rotation may be slow enough to give distinct signals for the non-equivalent protons on the phenyl rings. As the temperature increases, the rotation becomes faster, leading to a coalescence of these signals into a single, averaged peak. By analyzing the line shapes at various temperatures, the energy barrier for this rotational process can be calculated. rsc.org This provides valuable information about the steric hindrance and electronic interactions that govern the molecule's conformational flexibility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.saresearchgate.net These techniques are complementary and provide a characteristic fingerprint of the functional groups and bonding within this compound. ksu.edu.sa

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. ksu.edu.sa It is particularly sensitive to polar bonds and is excellent for identifying functional groups. sapub.org

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar, symmetric bonds and provides complementary information to FT-IR. sapub.org

For this compound, characteristic vibrational bands can be assigned to specific motions of the atoms and functional groups.

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | FT-IR, Raman |

| C=C stretching (aromatic ring) | 1600 - 1450 | FT-IR, Raman |

| C-H in-plane bending (aromatic) | 1300 - 1000 | FT-IR, Raman |

| C-H out-of-plane bending (aromatic) | 900 - 675 | FT-IR |

| C-Se stretching | ~600 - 500 | Raman |

The precise positions and intensities of these bands can be influenced by the molecule's conformation and intermolecular interactions in the solid state.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. msu.edulibretexts.org It is used to determine the molecular weight of this compound and to elucidate its structure by analyzing the fragmentation patterns upon ionization. msu.eduuni-saarland.de

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. libretexts.orgthermofisher.com This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of this compound and its degradation products. thermofisher.comevosep.com

When subjected to ionization in a mass spectrometer, the triphenylselenonium cation, [(C₆H₅)₃Se]⁺, will be detected. Further fragmentation can occur through various pathways, primarily involving the cleavage of the selenium-carbon bonds. nih.govmiamioh.edu

Potential Fragmentation Pathways:

Loss of a phenyl radical: [(C₆H₅)₃Se]⁺ → [(C₆H₅)₂Se]⁺ + C₆H₅•

Loss of a benzene (B151609) molecule: [(C₆H₅)₃Se]⁺ → [C₁₂H₉Se]⁺ + C₆H₆

Formation of the biphenyl (B1667301) radical cation: [(C₆H₅)₃Se]⁺ → [C₁₂H₁₀]⁺• + C₆H₅Se•

By analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's connectivity and bond strengths can be constructed. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, can provide even more detailed structural information and help to map out complex fragmentation cascades. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of ions by inducing their fragmentation and analyzing the resulting fragment ions. In the context of this compound, techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (RPLC-ESI-MS-MS) are employed for the identification and speciation of selenium compounds. researchgate.net The analysis focuses on the triphenylselenonium cation, [(C₆H₅)₃Se]⁺.

During MS/MS analysis, the parent or precursor ion, the triphenylselenonium cation, is selected and subjected to collision-induced dissociation (CID). The energy from the collisions causes the ion to break apart in predictable ways, primarily at the weakest bonds. The fragmentation of the triphenylselenonium cation is expected to proceed through characteristic pathways involving the cleavage of the selenium-carbon bonds. msu.edu Common fragmentation patterns in mass spectrometry involve the loss of neutral molecules and the formation of stable cations. uni-saarland.de The primary fragmentation pathways would likely involve the sequential loss of phenyl radicals (•C₆H₅) or the elimination of a neutral diphenyl selenide (B1212193) ((C₆H₅)₂Se) molecule, leading to the formation of a phenyl cation (C₆H₅⁺). The resulting fragment ions are then detected, and their mass-to-charge ratios (m/z) provide detailed structural information about the original molecule.

Table 1: Predicted Fragmentation Data for Triphenylselenonium Cation in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Mass of Lost Neutral Fragment |

| 313.06 (for ⁸⁰Se) | Diphenyl selenide radical cation | [(C₆H₅)₂Se]⁺• | 77.11 (C₆H₅) |

| 313.06 (for ⁸⁰Se) | Phenyl cation | [C₆H₅]⁺ | 236.14 ((C₆H₅)₂Se) |

| 313.06 (for ⁸⁰Se) | Diphenylseleninyl cation | [C₁₂H₁₀Se]⁺ | 77.11 (C₆H₅) |

Note: The exact m/z values will vary depending on the selenium isotope (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se), creating a characteristic isotopic pattern.

X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of crystalline solids.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) provides precise information regarding the molecular geometry, bond lengths, and bond angles of a compound in its crystalline state. uhu-ciqso.es Studies on this compound have revealed its crystal structure, often as hydrated forms. The structure of this compound dihydrate (C₁₈H₁₅Se⁺·Cl⁻·2H₂O) has been determined using single-crystal X-ray diffraction techniques. researchgate.netresearchgate.nettku.edu.tw

In the crystal lattice, the selenium atom at the center of the triphenylselenonium cation exhibits a distorted trigonal-pyramidal geometry. iucr.orgresearchgate.net The structure consists of pairs of triphenylselenonium cations that are weakly joined through bridging chloride ions. researchgate.net Analysis of this compound hydrate (B1144303) shows Se-C bond lengths ranging from 1.924 Å to 1.941 Å, which are notably longer than the S-C bonds in the analogous triphenylsulfonium (B1202918) cation. iucr.orgiucr.org The C-Se-C bond angles are in the range of 100.3° to 101.1°. iucr.orgiucr.org

Table 2: Crystallographic Data for this compound Dihydrate

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₅Se⁺·Cl⁻·2H₂O | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | C2/c | researchgate.netresearchgate.net |

| a (Å) | 12.798(3) | researchgate.netresearchgate.net |

| b (Å) | 13.802(1) | researchgate.netresearchgate.net |

| c (Å) | 19.933(34) | researchgate.netresearchgate.net |

| β (°) | 90.0(1) | researchgate.net |

| Z (formula units/cell) | 8 | researchgate.net |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a key analytical method for identifying crystalline phases, determining phase purity, and studying polymorphism. measurlabs.comresearchgate.net Different crystalline forms (polymorphs) or hydrated states of a compound will produce unique diffraction patterns, characterized by the position (2θ) and intensity of the diffraction peaks.

For this compound, different hydrated forms such as a monohydrate and a dihydrate have been identified through single-crystal studies. researchgate.netacs.org Each of these forms would generate a distinct powder diffraction pattern, allowing for their differentiation and for quality control of bulk samples. For instance, the dihydrate form, which crystallizes in the monoclinic space group C2/c, will have a specific set of diffraction peaks determined by its unit cell parameters. researchgate.netresearchgate.net Analysis of a bulk sample by PXRD could confirm whether it is the pure dihydrate, the monohydrate, or a mixture of phases. While specific PXRD patterns are not detailed in the provided search results, their existence and utility are a direct consequence of the established crystal structures. tku.edu.tw

Table 3: Conceptual Powder X-ray Diffraction Peaks for Different Hydrates

| Crystalline Phase | Expected 2θ Peaks (°) |

| Monohydrate Form | A distinct set of peaks (e.g., P₁, P₂, P₃...) |

| Dihydrate Form | A different, distinct set of peaks (e.g., P'₁, P'₂, P'₃...) |

| Amorphous Form | Broad, non-distinct halo instead of sharp peaks |

Note: This table is illustrative. The actual peak positions would be calculated from the crystal lattice parameters via Bragg's Law.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and transition metal ions. bruker.comwiley-vch.demdpi.com It is a crucial tool for identifying and characterizing transient radical intermediates that may be formed during chemical reactions. unipg.it

In the study of this compound, EPR spectroscopy would be employed to investigate the formation of radical intermediates during photochemical or electrochemical processes. nih.gov For example, the photolysis of analogous triarylsulfonium salts is known to proceed via homolytic cleavage, generating a radical pair. ibm.com Similarly, UV irradiation of this compound could lead to the homolytic cleavage of a selenium-carbon bond, forming a phenyl radical (C₆H₅•) and a diphenylseleninyl radical cation ([(C₆H₅)₂Se]⁺•).

These radical species are paramagnetic and therefore EPR-active. bruker.com The EPR spectrum would provide valuable information, including the g-value, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, and the ⁷⁷Se isotope). This data allows for the unambiguous identification and structural characterization of the radical intermediates involved in the reaction mechanism. mdpi.com